3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid
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Overview
Description
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid, also known as IMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Antibacterial and Antifungal Agents : Substituted imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activity . Researchers have explored their potential as novel therapeutic agents against microbial infections.
- Antiviral Compounds : These derivatives have also demonstrated antiviral properties, making them promising candidates for combating viral diseases .
- Anti-Inflammatory Drugs : Imidazo[1,2-a]pyridine derivatives may serve as anti-inflammatory agents .
- Cancer Treatment : Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment . Their unique structure and biological activity make them attractive targets for drug development.
- Imidazo[1,2-a]pyridines have potential applications in materials science. Researchers have explored their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
- These compounds can serve as fluorescent emitters for confocal microscopy and imaging applications .
- Researchers have synthesized metal complexes containing 3-(pyridin-2-yl)imidazo[1,5-a]pyridines as chelate ligands .
- A novel series of imidazo[1,2-a]pyridine derivatives was designed to target the active site of human PI3Kα .
- These compounds showed potent to moderate activity against cancer cell lines, including MCF-7 and HeLa .
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Confocal Microscopy and Imaging
Metal Complexes and Coordination Chemistry
Phosphoinositide 3-Kinase (PI3K) Inhibition
Neuroscience and Brain Function Modulation
Mechanism of Action
Target of Action
The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .
Biochemical Pathways
The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRSUZEBNCAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid |
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